molecular formula C30H23NO5 B15098775 4-(9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-methoxybenzoate

4-(9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-methoxybenzoate

Cat. No.: B15098775
M. Wt: 477.5 g/mol
InChI Key: ISZCDMOJYBIGBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound 4-(9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-methoxybenzoate (CAS: 353762-88-6) features a bicyclic indenoquinoline dione core fused with a substituted phenyl ring esterified to a 4-methoxybenzoate group. Its molecular formula is C₃₂H₂₇NO₅, with a molar mass of 505.56 g/mol . The indenoquinoline scaffold adopts a half-chair conformation, as observed in crystallographic studies, and forms non-classical C–H⋯O hydrogen bonds, influencing its solid-state packing and solubility .

Synthesis
This compound is synthesized via catalytic methods, such as the use of heterogeneous Cu/zeolite-Y catalysts for cyclocondensation reactions, or in ionic liquid media (e.g., [bmimBF₄]) to enhance reaction efficiency and yield . The 4-methoxybenzoate ester moiety is introduced through esterification or transesterification reactions.

Properties

Molecular Formula

C30H23NO5

Molecular Weight

477.5 g/mol

IUPAC Name

[4-(9,11-dioxo-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl] 4-methoxybenzoate

InChI

InChI=1S/C30H23NO5/c1-35-19-13-11-18(12-14-19)30(34)36-20-15-9-17(10-16-20)25-26-23(7-4-8-24(26)32)31-28-21-5-2-3-6-22(21)29(33)27(25)28/h2-3,5-6,9-16,25,27H,4,7-8H2,1H3

InChI Key

ISZCDMOJYBIGBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3C4C(=NC5=C3C(=O)CCC5)C6=CC=CC=C6C4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-methoxybenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indenoquinoline core, followed by the introduction of the phenyl and methoxybenzoate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.

Scientific Research Applications

4-(9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-methoxybenzoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The indenoquinoline dione core is common among analogs, but substituents at position 10 significantly alter physicochemical and biological properties. Below is a comparative analysis:

Data Table: Key Structural and Functional Comparisons

Compound Name (CAS) Substituent at Position 10 Molecular Formula Molar Mass (g/mol) Synthesis Method Key Features Potential Applications
Target Compound (353762-88-6) 4-(4-methoxybenzoyloxy)phenyl C₃₂H₂₇NO₅ 505.56 Cu/zeolite-Y catalyst Half-chair conformation, hydrogen bonding , ester group Sustained-release formulations
10-(4-Bromophenyl) derivative (327098-34-0) 4-bromophenyl C₂₂H₁₆BrNO₂ 414.28 Unspecified Halogen substituent (Br), higher reactivity Kinase inhibitor intermediates
10-(4-Ethylphenyl) derivative (669740-13-0) 4-ethylphenyl C₂₄H₂₃NO₂ 365.45 Cu/zeolite-Y catalyst Alkyl chain (ethyl), increased lipophilicity Pharmaceutical intermediates
10-(4-Fluorophenyl)-7,7-dimethyl derivative 4-fluorophenyl, 7,7-dimethyl C₃₄H₃₃FN₂O₃ 536.62 Ionic liquid synthesis Fluorine substituent (electron-withdrawing), enhanced metabolic stability Anticancer agents

Key Observations:

Substituent Effects: Electron-Donating Groups (e.g., methoxy): The target compound’s 4-methoxybenzoate ester enhances lipophilicity and may improve bioavailability. The ester group also allows for controlled drug release, as seen in 4-methoxybenzoate-based pharmaceuticals . Fluorine in enhances metabolic stability and bioavailability. Alkyl Chains (e.g., ethyl): Ethyl groups in boost lipophilicity but reduce solubility compared to polar esters.

Conformational Stability: The indenoquinoline core’s half-chair conformation is conserved across analogs , but bulky substituents (e.g., 4-methoxybenzoate) may induce steric hindrance, affecting binding to biological targets.

Synthetic Routes: Cu/zeolite-Y catalysts are widely used for indenoquinoline synthesis , while ionic liquids ([bmimBF₄]) improve reaction efficiency and reduce byproducts .

Biological Relevance: While the target compound’s applications are underexplored, structurally related indenoquinoline derivatives show promise as pan-Pim kinase inhibitors (e.g., YPC-21440 series in ) or anticancer agents.

Biological Activity

4-(9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-methoxybenzoate is a complex organic compound with significant potential in medicinal chemistry. Its structure suggests various biological activities that warrant detailed exploration. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C32H27NO5
  • Molecular Weight : 505.56 g/mol
  • CAS Number : 353762-88-6

Anticancer Activity

Research indicates that quinoline derivatives exhibit notable anticancer properties. The compound has been studied for its efficacy against various cancer cell lines.

  • Mechanism of Action :
    • The compound may inhibit critical pathways involved in cancer cell proliferation and survival.
    • Studies suggest that it interacts with cyclooxygenase enzymes (COX), which are implicated in tumorigenesis.
  • Case Studies :
    • In vitro studies have shown that derivatives similar to this compound exhibit cytotoxicity against breast cancer cell lines (MCF-7 and T47D) with IC50 values ranging from 0.02 to 0.08 μmol/mL, comparable to standard chemotherapeutics like doxorubicin .
    • Another study highlighted the selective inhibition of COX-2 over COX-1, suggesting a favorable therapeutic window for anti-inflammatory and anticancer applications .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial and Antifungal Properties :
    • Quinoline derivatives have shown moderate to high activity against various bacterial strains and fungi.
    • Specific analogs demonstrated effective inhibition of bacterial growth with minimum inhibitory concentrations (MIC) in the low micromolar range.
  • Research Findings :
    • A study reported that certain quinoline derivatives exhibited significant antibacterial activity against resistant strains of bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives:

Compound FeatureEffect on Activity
Substituents on the quinoline ringEnhance lipophilicity and cytotoxicity
Presence of methoxy groupsPotentially increases bioavailability
Dioxo functionalityMay contribute to redox activity and interaction with cellular targets

In Vivo Studies

While most data comes from in vitro studies, preliminary in vivo research suggests:

  • Efficacy in Animal Models :
    • Animal studies have indicated promising results in tumor reduction when treated with similar quinoline derivatives.
    • Further research is needed to confirm these findings and assess safety profiles.
  • Toxicology :
    • Toxicological assessments are essential to evaluate the safety of these compounds before clinical application.

Q & A

Q. What are the common synthetic routes for 4-(9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-methoxybenzoate, and how do reaction conditions affect yields?

Methodological Answer: The compound can be synthesized via Pd/C-assisted dehydrogenation or heterogeneous catalysis. For example:

  • Pd/C in Decaline : Dehydrogenation of tetrahydroindenoquinoline precursors using Pd/C under reflux in decaline achieves high yields (83%) but requires careful temperature control to avoid dehalogenation of chloro-substituted intermediates .
  • Cu/Zeolite-Y Catalyst : A CuO-supported zeolite-Y catalyst in ethanol under reflux reduces reaction time and improves yields (75–83%) for indenoquinoline derivatives. This method is recyclable for 5 cycles with minimal yield reduction .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventYield (%)Key AdvantagesLimitations
Pd/C-assistedPd/C, decaline83High yield, scalableByproducts from dehalogenation
Cu/Zeolite-YCuO/zeolite-Y, ethanol75–83Recyclable catalyst, short reactionRequires aromatic aldehyde precursors

Q. What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent effects (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirm the indenoquinoline scaffold .
  • Mass Spectrometry (MS) : High-resolution MS (ESI+) validates molecular weight and detects fragmentation patterns, such as loss of the 4-methoxybenzoyl group .
  • X-ray Crystallography : Resolves conformational ambiguities (e.g., puckering of the hexahydroindenoquinoline core) using SHELX software for refinement .

Advanced Research Questions

Q. How do reaction conditions influence byproduct formation during synthesis?

Methodological Answer:

  • Temperature Sensitivity : Chloro-substituted intermediates (e.g., 1c and 1e) undergo dechlorination at >140°C with Pd/C, producing undesired byproducts. Lowering the temperature to 140°C retains chlorine atoms, yielding 75–83% of the target product .
  • Oxidant Selection : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) produces moderate yields (52%) compared to Pd/C, likely due to incomplete dehydrogenation .

Q. What structural features dictate the compound’s bioactivity, and how can structure-activity relationships (SAR) be optimized?

Methodological Answer:

  • Substituent Effects : The 4-methoxybenzoyl group enhances lipophilicity, potentially improving membrane permeability. Analogous compounds with 3,4,5-trimethoxy or hydroxy substituents show increased cytotoxicity and carbonic anhydrase inhibition .
  • Conformational Dynamics : Active analogs adopt non-planar conformations (e.g., H4a/H5-cis configurations) with low rotational barriers for aryl groups, enabling receptor binding .

Q. Table 2: Substituent Impact on Bioactivity

SubstituentBioactivity (IC50)Target Enzyme/ReceptorReference
4-Methoxy0.8 µM (hCA II)Carbonic anhydrase
3,4,5-Trimethoxy0.5 µM (cytotoxicity)Tumor cells
Hydroxy1.2 µM (hCA I)Carbonic anhydrase

Q. How can contradictions in pharmacological data across studies be resolved?

Methodological Answer:

  • Model-Specific Variability : Cytotoxicity assays using human tumor cell lines (e.g., HCT-116 vs. MCF-7) may yield divergent results due to differential expression of target enzymes like carbonic anhydrase .
  • Conformational Analysis : Inactive analogs (e.g., H4a/H5-trans configurations) exhibit high rotational barriers for aryl groups, preventing adoption of bioactive conformations. Molecular dynamics simulations or X-ray studies clarify these discrepancies .

Q. What computational methods support the design of derivatives with improved binding affinity?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with carbonic anhydrase active sites, focusing on Zn²⁺ coordination by sulfonamide groups .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron-deficient regions for electrophilic substitution .

Q. How can crystallization challenges for X-ray analysis be addressed?

Methodological Answer:

  • Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to induce slow crystallization. SHELXL refinement resolves disorder in the indenoquinoline core .
  • Twinned Data : For twinned crystals, employ SHELXPRO to separate overlapping reflections and improve R-factors (<0.05) .

Methodological Frameworks

  • Experimental Design : Align synthesis and bioassays with conceptual frameworks (e.g., enzyme inhibition kinetics for carbonic anhydrase) to ensure reproducibility .
  • Data Validation : Cross-reference spectral data with crystallographic results to resolve ambiguities in substituent positioning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.